molecular formula C12H9N3O5 B1195992 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester CAS No. 66148-63-8

1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester

Cat. No. B1195992
CAS RN: 66148-63-8
M. Wt: 275.22 g/mol
InChI Key: DUVZIPJBSDUYLN-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester, commonly known as BDAIC, is a chemical compound that has been studied extensively for its potential therapeutic applications. BDAIC is a derivative of imidazole and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of BDAIC is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. BDAIC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory cytokines and genes involved in cell survival and proliferation. BDAIC has also been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
BDAIC has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. BDAIC has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, BDAIC has been shown to inhibit the replication of HIV and HBV, which are responsible for causing various viral infections.

Advantages and Limitations for Lab Experiments

BDAIC has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to possess various biological activities, making it a promising candidate for drug development. However, there are some limitations to using BDAIC in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, the mechanism of action of BDAIC is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of BDAIC. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another potential direction is to study its mechanism of action in more detail, which can provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to optimize the synthesis and purification of BDAIC, which can improve its solubility and make it more suitable for use in lab experiments.

Scientific Research Applications

BDAIC has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BDAIC has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, BDAIC has been shown to possess anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV) and hepatitis B virus (HBV).

properties

IUPAC Name

(5-carbamoyl-1H-imidazol-4-yl) 1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c13-10(16)9-11(15-4-14-9)20-12(17)6-1-2-7-8(3-6)19-5-18-7/h1-4H,5H2,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVZIPJBSDUYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(NC=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867441
Record name 5-Carbamoyl-1H-imidazol-4-yl 2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester

CAS RN

66148-63-8
Record name 5-Carbamoyl-1H-imidazol-4-yl-piperonylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

To a mixture of 1.27 g of 4-carbamoylimidazolium-5-olate in 42.4 g of 10% aqueous solution of sodium carbonate was added 7.38 g of 3,4-methylenedioxybenzoylchloride in 20 ml of toluene at room temperature. After addition was over, the mixture was stirred for 4 hours. Then the separated crystals were filtered off, washed with water and toluene, dried in vacuo to give 5-carbamoyl-1H-imidazol-4-yl 3,4-methylenedioxybenzoate, m.p. 206.5°-208° C. (dec.).
Quantity
1.27 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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